molecular formula C8H14O2 B13567458 3-Cyclopropyl-2-methylbutanoic acid

3-Cyclopropyl-2-methylbutanoic acid

Cat. No.: B13567458
M. Wt: 142.20 g/mol
InChI Key: JFSHRGDXOUJVOS-UHFFFAOYSA-N
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Description

Overview of the Academic Significance of Cyclopropyl (B3062369) Moieties in Organic Chemistry

The cyclopropyl group is far more than a simple cycloalkane. Its unique electronic and steric properties, stemming from significant ring strain and the "bent" nature of its carbon-carbon bonds, impart characteristics more akin to a double bond. This pseudo-unsaturated character allows the cyclopropyl ring to participate in electronic interactions, such as conjugation, and influences the reactivity of adjacent functional groups. In medicinal chemistry and materials science, the incorporation of a cyclopropyl moiety can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the electronic properties of a molecule. As a result, the cyclopropyl group is a prized structural motif in the design of novel pharmaceuticals and functional materials.

Contextualization of 3-Cyclopropyl-2-methylbutanoic Acid within Aliphatic Carboxylic Acid Research

This compound is a member of the broad class of aliphatic carboxylic acids. These are organic acids characterized by a carboxyl group (-COOH) attached to a non-aromatic hydrocarbon chain. Aliphatic carboxylic acids are fundamental building blocks in organic synthesis and are ubiquitous in nature. Research in this area is constantly evolving, with a focus on developing new methods for their synthesis and functionalization. orgsyn.org The presence of both a cyclopropyl ring and a methyl group on the aliphatic chain of this compound introduces stereochemical complexity and specific steric and electronic features that distinguish it from simpler, linear aliphatic carboxylic acids. These structural nuances make it an interesting, albeit not extensively studied, subject within this field.

Historical Perspectives on Cyclopropane (B1198618) Ring Synthesis and Functionalization Relevant to this compound

The journey to understanding and synthesizing cyclopropane-containing molecules has a rich history. Early methods for constructing the three-membered ring were often harsh and limited in scope. Key historical developments relevant to the synthesis of compounds like this compound include:

The Freund Reaction (1881): One of the earliest methods, involving the intramolecular cyclization of 1,3-dihalides using sodium.

The Kishner-Wolff Reduction and Cyclopropanation: Nikolai Kishner's work in the early 20th century on the decomposition of pyrazolines, formed from α,β-unsaturated carbonyls and hydrazine, provided a pathway to cyclopropanes. sigmaaldrich.com

The Simmons-Smith Reaction (1958): A major breakthrough was the development of the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to stereospecifically convert alkenes to cyclopropanes under relatively mild conditions. This method remains a cornerstone of cyclopropane synthesis. evitachem.com

Modern synthetic strategies have expanded to include transition-metal catalyzed cyclopropanations, often using diazo compounds as carbene precursors. core.ac.uknih.gov These advanced methods offer greater control over stereochemistry and functional group tolerance, which would be crucial for the selective synthesis of a specific isomer of this compound.

While specific, detailed research findings on this compound are not abundant in publicly available literature, its chemical identity can be clearly defined.

Table 1: Chemical Identity of this compound

Property Value Source
IUPAC Name 3-cyclopropyl-2-methylpropanoic acid
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
CAS Number 60129-30-8

A plausible synthetic route to this compound can be inferred from the reported synthesis of a closely related precursor, Methyl 3-cyclopropyl-2-methyl-3-oxopropanoate. This synthesis involves the methylation of methyl 3-cyclopropyl-3-oxopropanoate. A subsequent hydrolysis and decarboxylation of this methylated product would yield the target molecule, this compound. This suggests that standard, well-established organic synthesis methodologies are applicable to the creation of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-cyclopropyl-2-methylbutanoic acid

InChI

InChI=1S/C8H14O2/c1-5(7-3-4-7)6(2)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)

InChI Key

JFSHRGDXOUJVOS-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)C(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopropyl 2 Methylbutanoic Acid and Its Analogues

General Strategies for Cyclopropane (B1198618) Ring Construction in Carboxylic Acids

The formation of the three-membered cyclopropane ring tethered to a carboxylic acid moiety can be accomplished through several robust synthetic routes. These strategies often involve the transformation of unsaturated precursors or the intramolecular cyclization of suitably functionalized acyclic systems.

Carbenoid-Mediated Cyclopropanation Reactions

Carbenoid-mediated reactions are a cornerstone in cyclopropane synthesis, offering a direct method to convert alkenes into the corresponding cyclopropyl (B3062369) derivatives. These reactions involve a metal-associated carbene-like species, which adds to a carbon-carbon double bond.

A prominent example is the Simmons-Smith reaction , which utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. youtube.comorgsyn.org This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. youtube.com For instance, the cyclopropanation of an appropriate α,β-unsaturated ester precursor to 3-cyclopropyl-2-methylbutanoic acid would proceed with the syn-addition of the methylene (B1212753) group across the double bond. youtube.com Modifications to the Simmons-Smith reaction, such as using diethylzinc (B1219324) (Furukawa modification), can enhance reactivity and are suitable for a wide range of alkenes, including those with directing groups like allylic alcohols. orgsyn.orgwikipedia.org

Another significant carbenoid-based approach involves the transition metal-catalyzed decomposition of diazo compounds. uwindsor.ca Catalysts based on rhodium, copper, and palladium are commonly employed to generate metal carbenes from diazoesters. These reactive intermediates then undergo cyclopropanation with an alkene. The choice of metal and ligands can influence the efficiency and stereoselectivity of the reaction.

Furthermore, samarium-promoted cyclopropanation of unmasked α,β-unsaturated carboxylic acids using iodoform (B1672029) (CHI₃) provides a direct route to cyclopropanecarboxylic acids. nih.gov This method is notable for its complete stereospecificity, where (E)- and (Z)-unsaturated acids yield trans- and cis-cyclopropanecarboxylic acids, respectively, without the need for protecting groups on the carboxyl functionality. nih.gov

Method Reagents Key Features Reference
Simmons-Smith ReactionCH₂I₂/Zn-Cu or Et₂ZnStereospecific syn-addition; compatible with various functional groups. youtube.comorgsyn.orgwikipedia.org
Diazo Compound DecompositionDiazoester, Metal Catalyst (Rh, Cu, Pd)Versatile; selectivity can be tuned by catalyst. uwindsor.ca
Samarium-Promoted CyclopropanationSm/CHI₃Direct cyclopropanation of unprotected unsaturated acids; stereospecific. nih.gov

Cyclodialkylation Approaches for Carboxylic Acid Precursors

Cyclodialkylation, or intramolecular cyclization, represents an alternative and powerful strategy for constructing the cyclopropane ring. This approach involves the formation of a carbon-carbon bond within an acyclic precursor containing a suitable leaving group and a nucleophilic center.

A classic example is the intramolecular cyclization of a γ-halo nitrile or ester. For the synthesis of a cyclopropanecarboxylic acid, a precursor such as a 4-halobutyronitrile can be treated with a strong base to generate a carbanion at the α-position to the nitrile. youtube.comgoogle.com This carbanion then undergoes an intramolecular SN2 reaction, displacing the halide to form the cyclopropane ring. youtube.com The resulting cyclopropyl cyanide can then be hydrolyzed to the corresponding carboxylic acid. orgsyn.orggoogle.com

The malonic ester synthesis provides a versatile pathway. By alkylating diethyl malonate with 1,2-dibromoethane, a cyclopropane-1,1-dicarboxylate is formed. Subsequent hydrolysis and decarboxylation yield cyclopropanecarboxylic acid. This approach can be adapted to synthesize substituted analogues.

More modern approaches include hydrogen-borrowing catalysis, which can be used for the α-cyclopropanation of ketones. nih.gov The resulting cyclopropyl ketone can then be converted to the corresponding carboxylic acid in a subsequent two-step sequence, providing access to 1,1-substituted spirocyclopropyl acids. nih.gov

Precursor Type Reaction Description Reference
γ-Halo Nitrile/EsterIntramolecular SN2Base-mediated cyclization followed by hydrolysis of the nitrile/ester. youtube.comorgsyn.orggoogle.com
Malonic EsterDialkylationReaction with a 1,2-dihaloalkane followed by hydrolysis and decarboxylation. youtube.com
α-Substituted KetoneHydrogen-Borrowing CatalysisIridium-catalyzed alkylation with a dihaloalkane followed by intramolecular displacement and subsequent oxidation. nih.gov

Photoredox Catalysis in Cyclopropane Synthesis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the synthesis of functionalized cyclopropanes from readily available carboxylic acids. nih.govsemanticscholar.orgspringernature.com This methodology often proceeds through a radical addition-polar cyclization cascade. nih.govsemanticscholar.orgspringernature.com

In a typical transformation, a photocatalyst, upon excitation with visible light, initiates the decarboxylation of a carboxylic acid to generate a carbon-centered radical. semanticscholar.orgspringernature.com This radical then adds to an electron-deficient alkene that is appended with an alkyl halide. The resulting radical intermediate undergoes a single-electron reduction to a carbanion, which then cyclizes via an intramolecular alkylation to form the cyclopropane ring. nih.govsemanticscholar.orgspringernature.com

This approach is distinguished by its mild reaction conditions and high functional group tolerance, allowing for the late-stage functionalization of complex molecules. nih.govsemanticscholar.orgspringernature.com A wide variety of structurally diverse carboxylic acids and chloroalkyl alkenes can be employed, making it a versatile method for preparing a broad range of cyclopropane derivatives. semanticscholar.orgspringernature.com The use of an organic photocatalyst further enhances the sustainability of this method. nih.govsemanticscholar.orgspringernature.com

Asymmetric Synthesis of Chiral this compound

Achieving enantiocontrol in the synthesis of this compound, which contains at least two stereocenters, requires the use of asymmetric strategies. These methods can be broadly classified into enantioselective catalytic approaches and chiral auxiliary-mediated syntheses.

Enantioselective Catalytic Approaches

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. Several catalytic systems have been developed for asymmetric cyclopropanation.

For instance, asymmetric versions of the Simmons-Smith reaction have been developed using chiral ligands to control the stereochemical outcome. orgsyn.org Chiral dioxaborolane ligands have been shown to be effective in the asymmetric cyclopropanation of allylic alcohols. acs.org

Catalytic asymmetric Michael-initiated ring-closure (MIRC) reactions are also powerful for constructing chiral cyclopropanes. researchgate.net For example, the reaction of α-purine acrylates with α-bromo-carboxylic esters catalyzed by a chiral phase-transfer catalyst like (DHQD)₂AQN can produce chiral cyclopropyl purine (B94841) nucleoside analogues with high diastereo- and enantioselectivity. researchgate.net This strategy could be adapted for the synthesis of other chiral cyclopropane carboxylic acid derivatives.

Visible-light photoredox catalysis can also be combined with chiral Lewis acid catalysis to achieve enantioselective [3+2] cycloadditions of aryl cyclopropyl ketones, leading to the construction of densely substituted chiral cyclopentane (B165970) structures. google.comresearchgate.net While not a direct synthesis of the target acid, the principles of using a chiral catalyst to control the stereochemistry in a photochemical reaction are relevant.

Catalytic System Reaction Type Key Features Reference
Chiral Ligands/Simmons-SmithAsymmetric CyclopropanationEnantioselective addition to alkenes, often directed by a functional group. orgsyn.orgacs.org
Chiral Phase-Transfer CatalystsMichael-Initiated Ring-ClosureHigh diastereo- and enantioselectivity for the formation of substituted cyclopropanes. researchgate.net
Dual Photoredox/Chiral Lewis AcidAsymmetric [3+2] CycloadditionEnantiocontrolled construction of complex cyclic systems. google.comresearchgate.net

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a diastereoselective reaction. wikipedia.orguwindsor.ca After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orguwindsor.ca

Evans-type oxazolidinone auxiliaries are widely used for this purpose. wikipedia.orgspringernature.comsantiago-lab.com An N-acyl oxazolidinone, derived from a readily available chiral amino alcohol, can be enolized and then undergo a diastereoselective alkylation or aldol (B89426) reaction. uwindsor.casantiago-lab.comrsc.org For the synthesis of chiral this compound, an appropriate N-acyl Evans auxiliary could be subjected to a diastereoselective cyclopropanation reaction. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. uwindsor.carsc.org Subsequent cleavage of the auxiliary, for example by hydrolysis, affords the desired chiral carboxylic acid. uwindsor.carsc.org

Another approach involves a "temporary stereocentre" strategy. nih.gov This method employs a sequence of an aldol reaction with a chiral auxiliary, a substrate-directed cyclopropanation, and finally a retro-aldol reaction. nih.gov The stereocenter created in the initial aldol reaction directs the stereochemistry of the cyclopropanation, and is then removed to yield the enantiopure cyclopropane-carboxaldehyde, which can be oxidized to the carboxylic acid. nih.gov

Pseudoephedrine can also serve as an effective chiral auxiliary. wikipedia.org When attached as an amide, it directs the diastereoselective alkylation of the α-carbon. wikipedia.org

Chiral Auxiliary Key Reaction Mechanism of Stereocontrol Reference
Evans OxazolidinoneDiastereoselective Alkylation/CyclopropanationSteric hindrance from the auxiliary substituent directs the approach of the electrophile. wikipedia.orguwindsor.caspringernature.comsantiago-lab.comrsc.org
(S)-N-propionyl-5,5-dimethyl-oxazolidin-2-oneAldol/Cyclopropanation/Retro-AldolA temporary stereocenter created in an aldol reaction directs the subsequent cyclopropanation. nih.gov
PseudoephedrineDiastereoselective AlkylationThe methyl group of the auxiliary directs the configuration of the addition product. wikipedia.org

Chemical Reactivity and Transformation Pathways of 3 Cyclopropyl 2 Methylbutanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to a multitude of other functional groups.

Esterification and Amidation Pathways

Esterification: 3-Cyclopropyl-2-methylbutanoic acid is anticipated to readily undergo esterification. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), would yield the corresponding ester. libretexts.orglibretexts.org To favor product formation, the reaction is typically conducted using an excess of the alcohol or by removing water as it forms. libretexts.org

An alternative route to esters involves the S_N2 reaction of the carboxylate anion, formed by deprotonating the carboxylic acid with a suitable base, with a primary alkyl halide. libretexts.org

Amidation: The direct reaction of this compound with amines to form amides is generally a slow process. To facilitate this transformation, the carboxylic acid is typically activated. This can be achieved by converting it into a more reactive derivative, such as an acid chloride using reagents like thionyl chloride (SOCl₂), or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The activated acid derivative then readily reacts with a primary or secondary amine to form the desired amide. libretexts.org

A variety of catalysts, including those based on titanium, have also been shown to promote the direct amidation of carboxylic acids. For instance, titanium(IV) chloride has been used to mediate the condensation of carboxylic acids and amines.

Table 1: Predicted Esterification and Amidation Reactions of this compound

ReactantReagent(s)ProductReaction Type
This compound + EthanolH₂SO₄ (catalyst)Ethyl 3-cyclopropyl-2-methylbutanoateFischer Esterification
This compound + BenzylamineDCC, CH₂Cl₂N-Benzyl-3-cyclopropyl-2-methylbutanamideAmidation (DCC coupling)
This compound1. SOCl₂ 2. DiethylamineN,N-Diethyl-3-cyclopropyl-2-methylbutanamideAmidation (via acid chloride)

Reduction and Oxidation Reactions

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting this compound to 3-cyclopropyl-2-methylbutan-1-ol. The reaction is typically carried out in an anhydrous ether solvent. Care must be taken as the cyclopropane (B1198618) ring, while generally stable to hydride reagents, can undergo reduction under harsh conditions.

Oxidation: The carboxylic acid group is in a high oxidation state and is generally resistant to further oxidation. However, the rest of the molecule, particularly the cyclopropyl (B3062369) group, can be susceptible to oxidation. Metabolic studies on cyclopropyl-containing compounds have shown that the cyclopropyl ring can undergo NADPH-dependent oxidation, leading to hydroxylated metabolites and ring-opened products. hyphadiscovery.com This suggests that under certain biological or chemical oxidative conditions, the cyclopropyl moiety of this compound could be a site of reaction.

Reactivity of the Cyclopropyl Moiety

The inherent strain in the three-membered ring of the cyclopropyl group dictates its unique and diverse reactivity, setting it apart from acyclic alkanes.

Ring-Opening Reactions and Mechanisms

The high ring strain (approximately 115 kJ/mol) of the cyclopropane ring makes it susceptible to ring-opening reactions.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated. This can lead to a corner-protonated or edge-protonated intermediate, which can then be attacked by a nucleophile, resulting in the cleavage of a C-C bond and the formation of a ring-opened product. The regioselectivity of this process is governed by the stability of the resulting carbocationic species.

Radical-Induced Ring Opening: The cyclopropylmethyl radical is known to undergo an extremely rapid, unimolecular ring-opening to form the homoallylic radical. This rearrangement is often used as a radical clock in mechanistic studies. If a radical were generated on the carbon adjacent to the cyclopropyl ring in a derivative of this compound, a similar ring-opening would be expected.

Table 2: Potential Ring-Opening Reactions of this compound Derivatives

Starting Material DerivativeConditionPotential Product(s)Mechanism
This compoundStrong Acid (e.g., HBr)5-Bromo-2-methylpentanoic acid and other isomersAcid-Catalyzed Ring Opening
A derivative with a radical initiatorRadical Initiator (e.g., AIBN), H-donorA mixture of unsaturated acyclic compoundsRadical-Induced Ring Opening

Addition Reactions to the Cyclopropane Ring

Analogous to alkenes, cyclopropanes can undergo addition reactions that lead to ring cleavage. These reactions are typically initiated by electrophiles or radicals. For instance, the reaction with halogens (e.g., Br₂) or strong mineral acids can lead to the 1,3-addition of the reagent across one of the C-C bonds of the cyclopropane ring.

Rearrangement Processes

The cyclopropylmethyl system is well-known for undergoing fascinating rearrangement reactions, primarily driven by the release of ring strain.

Cyclopropylmethyl-Butenyl Rearrangement: A carbocation generated at the carbon adjacent to the cyclopropyl ring is known to be remarkably stable due to the "bent" orbitals of the cyclopropane ring overlapping with the vacant p-orbital of the cationic center. This carbocation can undergo rearrangement to form more stable butenyl or even cyclobutyl carbocations, which then lead to a variety of rearranged products. While direct experimental data for this compound is not available, it is plausible that under conditions that promote carbocation formation (e.g., treatment of a corresponding alcohol derivative with strong acid), such rearrangements would occur.

Reactions at the Alpha (α) and Beta (β) Carbons to the Carboxylic Acid

Functionalization at the α and β positions of this compound allows for the introduction of new chemical moieties, leading to a diverse range of derivatives. These transformations are crucial for modifying the molecule's properties for various applications in chemical synthesis.

The α-carbon of this compound, being adjacent to the electron-withdrawing carboxyl group, is amenable to several functionalization reactions.

Alpha-Halogenation: One of the most common α-functionalization reactions for carboxylic acids is halogenation. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination or α-chlorination of carboxylic acids. chemistrysteps.comchadsprep.com This reaction involves the treatment of the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). chemistrysteps.com The reaction proceeds through the in-situ formation of an acyl halide, which then tautomerizes to an enol. This enol subsequently reacts with the halogen to yield the α-halogenated acyl halide, which is then hydrolyzed to the corresponding α-halogenated carboxylic acid. chemistrysteps.com For this compound, this would result in the substitution of the hydrogen atom at the α-carbon with a halogen.

More modern methods for α-chlorination and α-iodination have also been developed, utilizing reagents like N-chlorosuccinimide (NCS) with thionyl chloride for chlorination, and molecular iodine for iodination. chemistrysteps.com

Alpha-Hydroxylation: The introduction of a hydroxyl group at the α-position can be achieved through various methods. One approach involves the hydrolysis of α-halocarboxylic acids, which can be synthesized via the HVZ reaction. wikipedia.org Another direct method involves the reaction of a dilithiated carboxylic acid with oxygen, followed by an aqueous workup. wikipedia.org Additionally, α-keto acids can be reduced to α-hydroxy acids.

Alpha-Amination: The direct introduction of an amino group at the α-position of carboxylic acids is a challenging but important transformation for the synthesis of α-amino acids. prismbiolab.com One strategy involves the amination of α-bromocarboxylic acids, which are accessible through the HVZ reaction. libretexts.org More recent advancements include iron-nitrene catalyzed C-H amination of carboxylic acids, which can directly install an amino group at the α-position. prismbiolab.com Another approach involves the use of tert-butanesulfinamide as a nitrogen source in the presence of an activating agent like trifluoromethanesulfonic anhydride. chemistryviews.org

Table 1: Potential Alpha-Functionalization Reactions of this compound

Reaction Type Reagents and Conditions Potential Product
Alpha-Bromination (HVZ) Br₂, PBr₃ (cat.) 2-Bromo-3-cyclopropyl-2-methylbutanoic acid
Alpha-Chlorination (HVZ) Cl₂, PCl₃ (cat.) 2-Chloro-3-cyclopropyl-2-methylbutanoic acid

Functionalization at the β-carbon of a carboxylic acid is generally more challenging due to the lower reactivity of the C-H bonds at this position. However, recent advances in C-H activation chemistry have opened up possibilities for such transformations.

Palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for the functionalization of aliphatic chains. nih.govnih.gov While often requiring directing groups, methods for the β-arylation of free carboxylic acids have been developed. These reactions typically employ a palladium catalyst and a ligand to facilitate the selective activation of a β-C-H bond. nih.gov In the case of this compound, this could potentially lead to the introduction of an aryl group at the β-position, although the presence of the cyclopropyl ring might influence the regioselectivity and reactivity. The cyclopropyl group itself contains C-H bonds that could potentially be activated. nih.gov

It is important to note that the direct β-functionalization of a sterically hindered carboxylic acid like this compound without a specific directing group strategy would be a significant synthetic challenge.

Derivatization for Advanced Chemical Synthesis

The carboxylic acid moiety of this compound is a versatile handle for a wide range of derivatizations, which are fundamental transformations in organic synthesis.

Formation of Acyl Chlorides: Carboxylic acids can be readily converted to the more reactive acyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemguide.co.uklibretexts.org These acyl chlorides are valuable intermediates for the synthesis of esters, amides, and other derivatives. libretexts.org

Esterification: Esters of this compound can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by reacting the corresponding acyl chloride with an alcohol. libretexts.orgpressbooks.pub The latter method is often preferred for sterically hindered carboxylic acids.

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) to overcome the need for high temperatures. chemistrysteps.com Alternatively, the more reactive acyl chloride can be treated with an amine to form the amide. libretexts.org For sterically hindered acids, conversion to a Weinreb amide (N-methoxy-N-methyl amide) can be achieved using methanesulfonyl chloride and N,O-dimethylhydroxylamine. organic-chemistry.org

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. commonorganicchemistry.comlibretexts.orgchemguide.co.uk More recently, manganese(I)-catalyzed hydrosilylation has been developed as a milder method for the reduction of carboxylic acids to alcohols. nih.gov

Conversion to Ketones: Carboxylic acids can be converted to ketones by reaction with organometallic reagents. organicchemistrytutor.com Treatment with two equivalents of an organolithium reagent, followed by an acidic workup, yields a ketone. chemistrysteps.comorganicchemistrytutor.com Alternatively, conversion to a Weinreb amide followed by reaction with a Grignard or organolithium reagent provides a more controlled route to the ketone. chemistrysteps.com

Table 2: Potential Derivatization Reactions of this compound

Derivative Type Reagents and Conditions Potential Product
Acyl Chloride SOCl₂ or (COCl)₂ 3-Cyclopropyl-2-methylbutanoyl chloride
Ester R-OH, H⁺ (cat.) or Acyl chloride, R-OH, Pyridine Alkyl 3-cyclopropyl-2-methylbutanoate
Amide R₂NH, DCC or Acyl chloride, R₂NH N,N-Dialkyl-3-cyclopropyl-2-methylbutanamide

Advanced Spectroscopic and Structural Elucidation of 3 Cyclopropyl 2 Methylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, and for 3-Cyclopropyl-2-methylbutanoic acid, it provides critical information about its proton and carbon framework.

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the surveyed literature, its expected spectral features can be predicted based on the analysis of structurally related compounds. Patents mentioning the synthesis of this compound confirm that ¹H NMR spectra were recorded for its characterization. google.comgoogle.com

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule: the cyclopropyl (B3062369) ring protons, the methine proton at the chiral center (C2), the methyl group at C2, the methylene (B1212753) bridge protons (C3), and the acidic proton of the carboxyl group.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H on COOH10.0 - 12.0singlet (broad)-
H on C22.4 - 2.7multipletJ(H-C2, H-C3), J(H-C2, CH₃)
H₂ on C31.4 - 1.8multipletJ(H-C3, H-C2), J(H-C3, H-cyclopropyl)
CH₃ on C21.1 - 1.3doubletJ(CH₃, H-C2)
H on Cyclopropyl0.8 - 1.2multiplet-
H₂ on Cyclopropyl0.1 - 0.6multiplet-

The stereochemical configuration of the two chiral centers (C2 and the cyclopropyl-bearing carbon) would be determined by the coupling constants observed in a high-resolution spectrum and through two-dimensional NMR techniques.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, seven distinct carbon signals are expected.

Predicted ¹³C NMR Chemical Shift Assignments:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)175 - 185
C2 (CH)40 - 50
C3 (CH₂)30 - 40
CH₃ on C215 - 20
CH on Cyclopropyl10 - 20
CH₂ on Cyclopropyl5 - 15

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons, for instance, showing correlations between the C2 proton and the C3 methylene protons, as well as the C2 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₂O₂), the expected exact mass is approximately 128.08 g/mol .

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses. A prominent fragmentation pathway for carboxylic acids is the alpha-cleavage and the loss of the carboxyl group.

Predicted Mass Spectrometry Fragmentation:

m/zPossible Fragment
128[M]⁺ (Molecular Ion)
113[M - CH₃]⁺
87[M - C₃H₅]⁺ (Loss of cyclopropyl)
71[M - COOH]⁺
43[C₃H₇]⁺ (Isopropyl fragment, potentially a base peak)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad
C-H stretch (Aliphatic)2850-3000Medium-Strong
C=O stretch (Carboxylic Acid)1700-1725Strong
C-O stretch (Carboxylic Acid)1210-1320Strong
O-H bend (Carboxylic Acid)920-950Broad

The presence of the cyclopropyl group may also give rise to specific C-H stretching vibrations slightly above 3000 cm⁻¹.

Chiroptical Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, Specific Rotation)

Since this compound possesses chiral centers, methods to determine the enantiomeric excess (e.e.) are crucial, especially in asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for separating enantiomers. By using a chiral stationary phase, the two enantiomers of this compound (or a suitable derivative) would exhibit different retention times, allowing for their quantification and the determination of the e.e.

Specific Rotation: This classical method measures the rotation of plane-polarized light by a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. The measured specific rotation of a sample can be compared to the specific rotation of the pure enantiomer to determine the e.e.

Vibrational Circular Dichroism (VCD): As mentioned in patent literature for a related compound, VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. google.com By comparing the experimental VCD spectrum to the spectra calculated for the different enantiomers, the absolute configuration can be determined with high confidence. google.com

X-ray Crystallography of Derivatives for Absolute Stereochemistry

The definitive determination of the absolute stereochemistry of a chiral molecule is a critical aspect of chemical and pharmaceutical research. For this compound, which possesses two chiral centers, leading to four possible stereoisomers, X-ray crystallography of a suitable single crystal of a derivative is the gold standard for unambiguously assigning the three-dimensional arrangement of its atoms. This technique provides precise information on the spatial coordinates of each atom, allowing for the unequivocal determination of the R/S configuration at each stereocenter.

The process involves the chemical modification of this compound to introduce a new functional group, often containing a heavy atom, which facilitates the crystallographic analysis. The formation of an amide or an ester with a chiral auxiliary of known absolute configuration is a common strategy. This creates a diastereomeric pair, and the resulting derivative is then subjected to crystallization trials to obtain a high-quality single crystal suitable for X-ray diffraction analysis.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed.

A key aspect of determining the absolute stereochemistry is the phenomenon of anomalous dispersion. When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute configuration of the molecule. A Flack parameter close to zero for a given stereochemical model confirms its correctness, while a value close to one indicates that the inverted structure is the correct one.

While no specific crystallographic data for a derivative of this compound is publicly available in crystallographic databases as of the latest search, the general methodology that would be applied is well-established. The research findings would typically be presented in a detailed crystallographic information file (CIF) and summarized in data tables within a scientific publication.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Empirical FormulaC₁₈H₂₄N₂O₃
Formula Weight316.40
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 8.123(4) Å, α = 90°
b = 12.456(6) Å, β = 90°
c = 16.789(8) Å, γ = 90°
Volume1700.1(14) ų
Z4
Density (calculated)1.235 Mg/m³
Absorption Coefficient0.085 mm⁻¹
F(000)680
Crystal Size0.25 x 0.20 x 0.15 mm³
Theta Range for Data Collection2.50 to 27.50°
Index Ranges-10<=h<=10, -16<=k<=16, -21<=l<=21
Reflections Collected15890
Independent Reflections3912 [R(int) = 0.045]
Completeness to Theta = 25.242°99.8 %
Absorption CorrectionSemi-empirical from equivalents
Max. and Min. Transmission0.987 and 0.979
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters3912 / 0 / 210
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.049, wR2 = 0.102
Absolute Structure Parameter0.05(7)
Largest Diff. Peak and Hole0.25 and -0.20 e.Å⁻³

This table represents a hypothetical data set to illustrate the typical information obtained from an X-ray crystallographic study. The values are not based on actual experimental results for a derivative of this compound.

The successful application of this technique would provide the definitive and irrefutable assignment of the absolute stereochemistry of this compound, a crucial piece of information for its potential applications in stereospecific synthesis and biological studies.

Theoretical and Computational Investigations of 3 Cyclopropyl 2 Methylbutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations would be instrumental in elucidating the fundamental electronic and geometric characteristics of 3-Cyclopropyl-2-methylbutanoic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a basis set such as 6-311++G(d,p), would be used to optimize the molecule's three-dimensional geometry. This would provide precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT would be used to calculate key electronic properties. The distribution of electron density, for instance, could be visualized through an electrostatic potential map, identifying electron-rich and electron-poor regions of the molecule. This would offer clues about its intermolecular interactions and reactive sites. Other calculated properties would include the dipole moment and polarizability, which are crucial for understanding the molecule's behavior in the presence of an electric field.

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. A critical aspect of MO analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Orbital Data for this compound

ParameterExpected Value (Arbitrary Units)Significance
HOMO EnergyE_homoIndicates electron-donating ability
LUMO EnergyE_lumoIndicates electron-accepting ability
HOMO-LUMO GapE_lumo - E_homoRelates to chemical reactivity and stability

Note: The values in this table are for illustrative purposes only, as no specific data for this compound has been found.

Due to the presence of rotatable single bonds, this compound can exist in various conformations. A systematic conformational analysis, often performed using computational methods, would identify the different possible spatial arrangements of the atoms.

Reaction Mechanism Studies

Computational chemistry is also a powerful tool for investigating the pathways of chemical reactions, providing insights that can be difficult to obtain through experiments alone.

For any proposed synthetic route to this compound, computational methods could be used to model the reaction mechanism. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. The geometry of the transition state would reveal the precise arrangement of atoms as bonds are broken and formed, offering a detailed picture of the reaction process.

The cyclopropane (B1198618) ring in this compound is a source of significant ring strain, making it susceptible to ring-opening reactions. Computational modeling could be employed to study the mechanisms of these transformations under various conditions (e.g., acidic, basic, or thermal).

These studies would involve mapping the potential energy surface for the ring-opening process, identifying the transition states and any intermediate structures. This would provide valuable information on the regioselectivity and stereoselectivity of such reactions, predicting which products are most likely to be formed.

Molecular Dynamics Simulations for Conformational Sampling

Theoretical and computational chemistry offer powerful tools to investigate the dynamic behavior of molecules, providing insights into their conformational preferences and the energetic landscapes that govern their shapes. For this compound, molecular dynamics (MD) simulations serve as a computational microscope, allowing for the exploration of its conformational space in a simulated environment. These simulations track the atomic movements over time by solving Newton's equations of motion, thus revealing the accessible conformations and the transitions between them.

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds. The principal degrees of freedom include the torsion of the carboxylic acid group, the rotation around the bond connecting the main chain to the cyclopropyl (B3062369) ring, and the rotations within the butanoic acid backbone.

A central aspect of the conformational analysis of carboxylic acids is the orientation of the hydroxyl group relative to the carbonyl group. nih.govnih.gov This is defined by the O=C-O-H dihedral angle, which gives rise to two main conformers: syn and anti. nih.govacs.org In the syn conformation, the hydrogen of the hydroxyl group is oriented towards the carbonyl oxygen, while in the anti conformation, it points away. nih.gov Quantum mechanical calculations and experimental studies on simple carboxylic acids, such as acetic acid and formic acid, have consistently shown that the syn conformation is significantly more stable, with an energy penalty to reach the anti state. nih.govnih.govacs.org This preference is attributed to favorable intramolecular interactions in the syn arrangement. nih.gov While the syn state is predominant, the anti conformation can be present in solution under normal conditions. nih.gov

Molecular dynamics simulations of this compound would be expected to sample these conformational states. The simulations would likely reveal the relative populations of the syn and anti conformers, providing a quantitative measure of their stability. The energy barrier between these two states could also be estimated from the simulation trajectories.

A hypothetical molecular dynamics simulation of this compound would likely explore the potential energy surface associated with the key dihedral angles. The results could be summarized in data tables illustrating the preferred conformational states and their relative energies.

Table 1: Hypothetical Relative Energies of Key Conformational States of this compound

ConformationDihedral Angle (O=C-O-H)Dihedral Angle (C_ring-C_alpha-C_beta-C_gamma)Relative Energy (kcal/mol)
Syn-Staggered 1~0°~60° (gauche)0.0
Syn-Staggered 2~0°~180° (anti)0.5
Syn-Eclipsed~0°~120°3.5
Anti-Staggered 1~180°~60° (gauche)2.5
Anti-Staggered 2~180°~180° (anti)3.0

Note: The data in this table is hypothetical and for illustrative purposes, based on the analysis of similar molecular structures.

The table above outlines plausible low-energy conformations. The syn conformations of the carboxylic acid group are expected to be significantly lower in energy. nih.govnih.govacs.org Within these syn states, staggered arrangements of the alkyl chain that minimize gauche interactions would be favored. lumenlearning.comchemistrysteps.com The relative energies would be influenced by the steric bulk of the cyclopropyl and methyl groups.

Table 2: Predicted Population of Conformers at 298 K based on Hypothetical Energies

ConformationRelative Energy (kcal/mol)Predicted Population (%)
Syn-Staggered 10.0~65%
Syn-Staggered 20.5~25%
Syn-Eclipsed3.5<1%
Anti-Staggered 12.5~5%
Anti-Staggered 23.0~5%

Note: The data in this table is hypothetical and for illustrative purposes, calculated from the hypothetical relative energies using the Boltzmann distribution.

This predicted distribution highlights the expected dominance of the syn-staggered conformations at room temperature. Molecular dynamics simulations would provide a more detailed picture of the conformational dynamics, including the timescales of transitions between these states and the influence of the solvent environment on the conformational equilibrium. The insights gained from such computational studies are invaluable for understanding the structure-property relationships of this compound.

Applications of 3 Cyclopropyl 2 Methylbutanoic Acid As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

As a functionalized carboxylic acid, 3-Cyclopropyl-2-methylbutanoic acid possesses the inherent reactivity to serve as a precursor in the synthesis of more complex organic molecules. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, which are fundamental transformations in organic synthesis. The presence of both a cyclopropyl (B3062369) ring and a methyl-substituted chiral center suggests its potential as a specialized building block.

A comprehensive search of scientific literature did not yield specific examples of this compound being directly incorporated into the core structures of natural products.

However, the cyclopropane (B1198618) ring is a structural motif found in a number of natural products and is known to impart unique conformational constraints and metabolic stability. The synthesis of such natural products often relies on the introduction of cyclopropane-containing building blocks. Carboxylic acids with cyclopropyl groups are valuable in this context as they can be coupled with other fragments to construct the carbon skeleton of the target natural product.

There is no specific information in the reviewed literature detailing the use of this compound in the construction of preclinical pharmaceutical scaffolds.

Generally, the incorporation of cyclopropyl groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The rigid nature of the cyclopropyl ring can help to lock the conformation of a molecule, leading to improved binding affinity and selectivity for its biological target. Furthermore, the cyclopropyl group can increase metabolic stability by blocking sites susceptible to enzymatic degradation. Carboxylic acids are frequently used as handles for linking molecular fragments in the synthesis of new chemical entities for drug discovery.

Specific applications of this compound in the synthesis of agrochemicals have not been identified in the surveyed literature.

In the broader field of agrochemical research, the development of new pesticides and herbicides often involves the synthesis of novel molecular structures to improve efficacy, selectivity, and environmental profile. The introduction of unique structural motifs, such as cyclopropane rings, can be a key strategy in achieving these goals. Carboxylic acids and their derivatives are common intermediates in the synthesis of a wide range of agrochemicals.

Role in Materials Science (e.g., specialty polymers, liquid crystals)

There is no documented evidence from the conducted research to suggest that this compound has been utilized in the field of materials science for applications such as the development of specialty polymers or liquid crystals. The unique structural and physical properties of cyclopropane-containing molecules can, in principle, be exploited in the design of new materials with tailored properties.

Chiral Building Block for Asymmetric Synthesis

While this compound possesses a chiral center at the C2 position, no specific studies detailing its use as a chiral building block in asymmetric synthesis were found in the reviewed literature.

In the field of asymmetric synthesis, the use of small, enantiomerically pure molecules, often referred to as the "chiral pool," is a powerful strategy for the synthesis of complex chiral molecules. Chiral carboxylic acids are particularly valuable as building blocks because the carboxylic acid group provides a versatile handle for further chemical transformations while the stereocenter can direct the stereochemical outcome of subsequent reactions. The enantiomers of this compound, if available in high enantiomeric purity, could potentially serve as useful synthons in this regard.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Routes

Future synthetic strategies for 3-Cyclopropyl-2-methylbutanoic acid are envisioned to pivot towards greener and more efficient methodologies. A significant area of development lies in the catalytic hydrocarboxylation of suitable alcohol precursors with carbon dioxide (CO2) and hydrogen (H2), a process that promises a more sustainable pathway to carboxylic acids. rsc.org The application of metal-free solid acid catalysts, such as sulfonic acid functionalized reduced graphene oxide, for the oxidation of corresponding aldehydes using green oxidants like hydrogen peroxide, also presents a promising and environmentally benign synthetic route. nih.gov

Moreover, advancements in cyclopropanation reactions are crucial. Recent progress in visible light-mediated cyclopropanation offers a robust method for constructing the cyclopropane (B1198618) ring under mild conditions. researchgate.net The development of enantioselective Michael Initiated Ring Closure (MIRC) reactions provides a powerful strategy for generating chiral cyclopropanes with high stereocontrol. rsc.org A particularly innovative approach involves the direct and stereospecific cyclopropanation of unmasked α,β-unsaturated carboxylic acids using samarium-promoted reactions, which circumvents the need for protection and deprotection steps. organic-chemistry.org

Table 1: Potential Sustainable Synthetic Approaches for this compound

Synthetic Approach Key Features Potential Advantages
Catalytic Hydrocarboxylation Utilizes CO2 and H2 with a suitable alcohol precursor. rsc.org Atom-economical, utilizes a renewable C1 source.
Graphene-based Catalysis Oxidation of the corresponding aldehyde using a solid acid catalyst and H2O2. nih.gov Metal-free, recyclable catalyst, green oxidant.
Photochemical Cyclopropanation Visible light-mediated carbene transfer. researchgate.net Mild reaction conditions, high efficiency.
MIRC Reactions Enantioselective Michael Initiated Ring Closure. rsc.org High stereoselectivity for chiral cyclopropane formation.
Samarium-Promoted Cyclopropanation Direct cyclopropanation of α,β-unsaturated carboxylic acids. organic-chemistry.org Stereospecific, avoids protection/deprotection steps.

Exploration of Undiscovered Reactivity Profiles

The strained cyclopropane ring in this compound is a latent source of unique reactivity waiting to be explored. Future research could investigate the ring-opening reactions of this molecule when subjected to various nucleophiles and electrophiles. For instance, studies on the ring-opening of cyclopropanated 7-oxabenzonorbornadienes with carboxylic acid nucleophiles have demonstrated that such reactions can proceed smoothly to yield functionalized esters. researchgate.net Investigating analogous reactions for this compound could unveil pathways to novel molecular scaffolds.

Integration with Advanced Analytical Technologies

The comprehensive characterization of this compound and its potential derivatives necessitates the integration of advanced analytical technologies. Hyphenated techniques, which couple separation methods with spectroscopic detection, are particularly powerful for complex analyses. ijpsjournal.comijarnd.comslideshare.netnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) will be indispensable for the separation, identification, and quantification of isomers and reaction products. ijpsjournal.comnih.gov

Given the chiral nature of the molecule, the development of robust enantioseparation methods is paramount. Chiral high-performance liquid chromatography (HPLC) will be a key tool for resolving enantiomers and determining enantiomeric excess. mdpi.commdpi.com Furthermore, the use of chiral derivatizing agents in conjunction with NMR spectroscopy or mass spectrometry can facilitate the determination of absolute configuration and enhance the detectability of chiral carboxylic acids. nih.govnih.gov The application of circular dichroism (CD) spectroscopy could also provide a rapid method for determining the enantiomeric composition of samples. nih.gov

Table 2: Advanced Analytical Techniques for the Characterization of this compound

Analytical Technique Application Key Advantages
LC-MS/GC-MS Separation, identification, and quantification of isomers and byproducts. ijpsjournal.comnih.gov High sensitivity and selectivity.
Chiral HPLC Enantioseparation and determination of enantiomeric purity. mdpi.commdpi.com Direct resolution of enantiomers.
Chiral Derivatization with NMR/MS Determination of absolute configuration and enhanced detection. nih.govnih.gov Provides structural information and improves sensitivity.
Circular Dichroism (CD) Spectroscopy Rapid determination of enantiomeric composition. nih.gov Fast and operationally simple.

Potential for Bio-inspired Synthesis and Biocatalytic Applications

The principles of bio-inspired synthesis and biocatalysis offer exciting prospects for the production of this compound with high stereoselectivity and under environmentally benign conditions. uva.nl Engineered enzymes, such as heme proteins and tautomerases, have shown remarkable potential for catalyzing cyclopropanation reactions. nih.govnsf.govnih.gov For instance, engineered variants of Rhodothermus marinus nitric oxide dioxygenase have been used to catalyze the formation of both cis- and trans- diastereomers of cyclopropane-containing building blocks. nih.govnsf.gov This chemoenzymatic approach could be adapted for the asymmetric synthesis of the cyclopropyl (B3062369) moiety in the target molecule. nih.govnsf.gov

Furthermore, the synthesis of the chiral carboxylic acid portion can be achieved through enzymatic methods. Nitrilases are capable of hydrolyzing nitriles to their corresponding carboxylic acids under mild conditions, which is particularly useful for preparing chiral carboxylic acids with labile functional groups. researchgate.net Ene-reductases have also been employed for the asymmetric reduction of α,β-unsaturated acids to yield chiral α-substituted carboxylic acids. researchgate.net The development of a multi-enzyme cascade, potentially in a one-pot setup, could provide a highly efficient and sustainable route to enantiomerically pure this compound.

Theoretical Predictions Guiding Experimental Design

Computational modeling and theoretical calculations are poised to play a pivotal role in accelerating the discovery and optimization of synthetic routes and applications for this compound. researchgate.netnumberanalytics.comspringernature.compatsnap.com Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and elucidate the factors controlling stereoselectivity in both chemical and biocatalytic transformations. coe.eduacs.orgnumberanalytics.comsumitomo-chem.co.jpmdpi.com

For example, DFT studies can help in understanding the mechanism of bio-inspired cyclopropanation reactions, such as those catalyzed by cobalt complexes or engineered heme proteins, by identifying key intermediates like metal-carbene species. researchgate.netnih.gov These theoretical insights can guide the design of more efficient and selective catalysts. nih.gov In the realm of drug discovery, computational approaches like quantitative structure-activity relationship (QSAR) modeling and molecular docking can predict the biological activity of this compound and its derivatives, thereby prioritizing experimental efforts. springernature.comnih.gov This synergy between theoretical predictions and experimental validation will be crucial for unlocking the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclopropyl-2-methylbutanoic acid, and how can computational tools enhance pathway design?

  • Methodological Answer : Begin with cyclopropane ring formation via Simmons-Smith reactions or cycloadditions, followed by alkylation or carboxylation. Computational tools like PISTACHIO and REAXYS databases can predict feasible pathways by analyzing bond dissociation energies and steric effects . High-throughput screening of catalysts (e.g., Pd/C for hydrogenation) may optimize yield. Validate intermediates using GC-MS and NMR.

Q. How can X-ray crystallography resolve the stereochemistry of this compound derivatives?

  • Methodological Answer : Use SHELX software for structure refinement. Grow single crystals via slow evaporation (solvent: chloroform/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . ORTEP-III can visualize thermal ellipsoids to confirm cyclopropane ring geometry and substituent orientation . Cross-validate with DFT calculations (B3LYP/6-31G* level) for bond angles and torsional strain.

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., COX-2 or lipoxygenase) with UV-Vis spectrophotometry to monitor substrate conversion. For metabolic studies, incubate with liver microsomes (human or rat) and analyze metabolites via LC-HRMS. Dose-response curves (IC₅₀) and Lineweaver-Burk plots can differentiate competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

  • Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For cyclopropane protons, analyze coupling constants (J = 5–10 Hz) and NOE effects to confirm ring conformation. Use dynamic NMR (variable-temperature studies) to detect ring puckering or hindered rotation. Compare with computed chemical shifts (GIAO method at B3LYP/cc-pVTZ) .

Q. What experimental designs optimize enantioselective synthesis of the compound’s chiral analogs?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes). Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Q. How do mechanistic studies differentiate between radical vs. ionic pathways in cyclopropane ring-opening reactions?

  • Methodological Answer : Conduct radical trapping experiments (TEMPO or BHT) and monitor reaction progress via EPR spectroscopy. Isotopic labeling (e.g., D₂O quenching) can identify proton transfer steps. Kinetic isotope effects (KIE) > 2 suggest radical intermediates. Compare with computational transition-state modeling (IRC analysis at M06-2X/def2-TZVP) .

Q. What statistical approaches address longitudinal inconsistencies in biological activity data?

  • Methodological Answer : Apply structural equation modeling (SEM) to test mediation effects (e.g., effort exertion as a mediator between compound exposure and outcomes). Use bootstrapping (n = 5000 resamples) to assess indirect effects and confidence intervals. Longitudinal factorial invariance tests ensure measurement consistency across timepoints .

Data Analysis & Contradiction Management

Q. How can researchers reconcile discrepancies between computational predictions and experimental results?

  • Methodological Answer : Perform sensitivity analysis on computational parameters (basis sets, solvation models). Validate docking studies (AutoDock Vina) with mutagenesis data (e.g., alanine scanning). Use Bland-Altman plots to quantify systematic errors between DFT-calculated and experimental ΔG values .

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Methodological Answer : Document reaction parameters (e.g., stirring rate, degassing steps) using electronic lab notebooks. Implement QC checkpoints (TLC, melting point). Share raw data (HPLC chromatograms, crystallographic .cif files) via repositories like ChemRxiv or COD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.